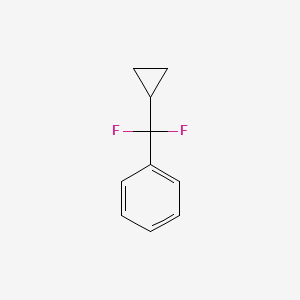

(2-Isopropoxy-5-(trifluoromethoxy)phenyl)boronic acid

Descripción general

Descripción

“(2-Isopropoxy-5-(trifluoromethoxy)phenyl)boronic acid” is a boronic acid derivative with the linear formula C10H12BF3O4 . It is a compound that contains boron, and it has been used in various applications due to its unique properties .

Molecular Structure Analysis

The molecular structure of “(2-Isopropoxy-5-(trifluoromethoxy)phenyl)boronic acid” is represented by the InChI code 1S/C10H12BF3O4/c1-6(2)17-7-3-4-9(18-10(12,13)14)8(5-7)11(15)16/h3-6,15-16H,1-2H3 . This indicates that the molecule consists of carbon ©, hydrogen (H), boron (B), fluorine (F), and oxygen (O) atoms .

Physical And Chemical Properties Analysis

“(2-Isopropoxy-5-(trifluoromethoxy)phenyl)boronic acid” has a molecular weight of 264.01 . It is typically stored in a refrigerated environment .

Aplicaciones Científicas De Investigación

Phosphodiesterase 10A Inhibitors Synthesis

(2-Isopropoxy-5-(trifluoromethoxy)phenyl)boronic acid is used as a reactant in the preparation of imidazo[1,5-a]pyrido[3,2-e]pyrazines and imidazo[1,5-a]quinoxalines, which are orally active phosphodiesterase 10A inhibitors. These inhibitors have potential applications in treating various neurological and psychiatric disorders .

Suzuki-Miyaura Cross-Coupling Reactions

This compound is utilized in Suzuki-Miyaura cross-coupling reactions, a widely applied method in organic chemistry for forming carbon-carbon bonds. This reaction is known for its mild conditions and functional group tolerance, making it suitable for synthesizing complex organic molecules .

3. Transient Receptor Potential Melastatin 8 Antagonists It serves as a precursor in the synthesis of 3-(5-arylbenzimidazol-2-yl)-1-oxa-2-azaspiro[4.5]decenes, which act as antagonists to transient receptor potential melastatin 8 (TRPM8). These compounds are investigated for their potential to treat pain and migraine .

Protodeboronation Reactions

The compound is involved in protodeboronation reactions, which are useful in organic synthesis for removing boron groups from molecules. This process can be crucial in the multi-step synthesis of complex organic compounds .

Building Blocks in Organic Chemistry

As a boronic acid, it serves as a building block in organic chemistry, contributing to the construction of various organic compounds through its ability to form stable covalent bonds with other elements or molecules .

Functionalization of Nanoparticles

The compound finds application in the functionalization of nanoparticles, where it can be used to modify the surface properties of nanoparticles for targeted drug delivery or imaging purposes .

Boron Neutron Capture Therapy (BNCT)

In medical applications, boronic acids like this one can be used in BNCT, a type of radiation therapy that targets cancer cells more selectively than traditional radiotherapy .

Positron Emission Tomography (PET) Imaging

Lastly, it has potential use in PET imaging as part of radiotracers that help in the diagnosis and monitoring of diseases such as cancer .

Direcciones Futuras

Boronic acids, including “(2-Isopropoxy-5-(trifluoromethoxy)phenyl)boronic acid”, have been gaining interest in medicinal chemistry due to their potential biological applications . They have shown anticancer, antibacterial, and antiviral activity, and they have also been used as sensors and delivery systems . Therefore, it is expected that the studies with boronic acids in medicinal chemistry will be extended in order to obtain new promising drugs shortly .

Propiedades

IUPAC Name |

[2-propan-2-yloxy-5-(trifluoromethoxy)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BF3O4/c1-6(2)17-9-4-3-7(18-10(12,13)14)5-8(9)11(15)16/h3-6,15-16H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJWXIRIEFGTCOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)OC(F)(F)F)OC(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BF3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Isopropoxy-5-(trifluoromethoxy)phenyl)boronic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1H-imidazo[4,5-c]pyridine-4-carboxylic acid](/img/structure/B1391362.png)

![{[5-(4-Chlorophenyl)isoxazol-3-yl]methyl}amine hydrochloride](/img/structure/B1391367.png)

![3-[(Isopropylamino)carbonyl]bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B1391372.png)

![2-[Difluoro(phenyl)methyl]pyridine](/img/structure/B1391373.png)

![3,9-Diazaspiro[5.5]undecane-2,4-dione hydrochloride](/img/structure/B1391374.png)